1-(3-Chlorobenzoyl)-3-methylpiperazine
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Overview
Description
1-(3-Chlorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3-chlorobenzoyl group attached to a 3-methylpiperazine ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their antileishmanial activity . These compounds were found to interact with N-myristoyltransferase (NMT) , a validated target in Leishmania major .
Mode of Action
It is suggested that the compound may interact with its target throughhydrophobic, π-stacking, and H-bond interactions . These interactions could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
NMT plays a crucial role in protein function and signal transduction, and its inhibition can disrupt these processes .
Pharmacokinetics
The need for new antileishmanial agents due to pharmacokinetic issues of current drugs has been highlighted , suggesting that this compound may have been synthesized and evaluated in this context.
Result of Action
Similar compounds have shown antileishmanial activity, indicating that they may have a cytotoxic effect onLeishmania major promastigotes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reagent addition.
- Purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides under appropriate conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted piperazines with various functional groups.
- Piperazine N-oxides.
- Reduced benzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Comparison with Similar Compounds
- 1-(3-Chlorobenzoyl)piperazine
- 1-(4-Chlorobenzoyl)-3-methylpiperazine
- 1-(3-Fluorobenzoyl)-3-methylpiperazine
Comparison:
1-(3-Chlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and pharmacokinetic properties.
1-(4-Chlorobenzoyl)-3-methylpiperazine: The position of the chlorine atom on the benzoyl group can influence the compound’s reactivity and interaction with biological targets.
1-(3-Fluorobenzoyl)-3-methylpiperazine: The fluorine atom can alter the electronic properties of the benzoyl group, potentially enhancing its stability and bioactivity.
1-(3-Chlorobenzoyl)-3-methylpiperazine stands out due to its unique combination of structural features, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICRKDHQWSCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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